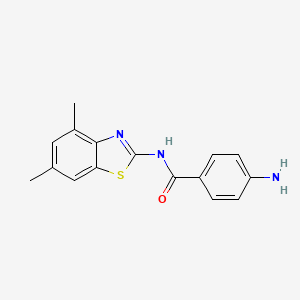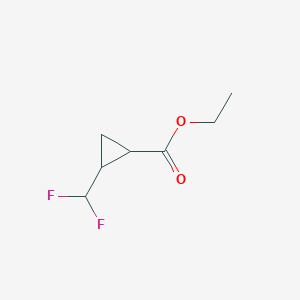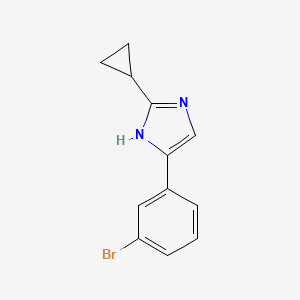![molecular formula C16H22ClF3OSi B13692384 (E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)
(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane is a synthetic organic compound characterized by the presence of a tert-butyl group, a chlorinated phenyl ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane typically involves the following steps:
Formation of the Prop-1-en-1-yl Intermediate: This step involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable alkene under basic conditions to form the prop-1-en-1-yl intermediate.
Introduction of the tert-Butyl Group: The intermediate is then reacted with tert-butyl chloride in the presence of a strong base, such as sodium hydride, to introduce the tert-butyl group.
Silylation: Finally, the compound undergoes silylation with dimethylchlorosilane in the presence of a catalyst, such as platinum, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethylsilane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]trimethylsilane
- tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]triethylsilane
Uniqueness
(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tert-butyl and dimethylsilane groups contribute to its reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C16H22ClF3OSi |
|---|---|
Molekulargewicht |
350.88 g/mol |
IUPAC-Name |
tert-butyl-[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-enoxy]-dimethylsilane |
InChI |
InChI=1S/C16H22ClF3OSi/c1-7-14(21-22(5,6)15(2,3)4)11-8-9-13(17)12(10-11)16(18,19)20/h7-10H,1-6H3 |
InChI-Schlüssel |
HQERZZRCBQDWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC(=C(C=C1)Cl)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)



![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)




![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
